molecular formula C9H6ClF3N4 B11855653 4-chloro-2-(1-methyl-1H-imidazol-2-yl)-6-(trifluoromethyl)pyrimidine CAS No. 1416373-79-9

4-chloro-2-(1-methyl-1H-imidazol-2-yl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B11855653
CAS No.: 1416373-79-9
M. Wt: 262.62 g/mol
InChI Key: PDJBPTPSUYFDIO-UHFFFAOYSA-N
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Description

4-chloro-2-(1-methyl-1H-imidazol-2-yl)-6-(trifluoromethyl)pyrimidine is a heterocyclic compound that features both imidazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-(1-methyl-1H-imidazol-2-yl)-6-(trifluoromethyl)pyrimidine typically involves the formation of the imidazole ring followed by the introduction of the pyrimidine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from 1,2-diketones and urotropine in the presence of ammonium acetate can yield substituted imidazoles . The subsequent introduction of the pyrimidine ring can be achieved through various cyclization reactions involving appropriate reagents and catalysts .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solventless microwave-assisted synthesis and the use of efficient catalysts like NHC-copper can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-(1-methyl-1H-imidazol-2-yl)-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-chloro-2-(1-methyl-1H-imidazol-2-yl)-6-(trifluoromethyl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-2-(1-methyl-1H-imidazol-2-yl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other substituted imidazoles and pyrimidines, such as:

Uniqueness

What sets 4-chloro-2-(1-methyl-1H-imidazol-2-yl)-6-(trifluoromethyl)pyrimidine apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of both chloro and trifluoromethyl groups enhances its reactivity and potential for diverse applications.

Properties

CAS No.

1416373-79-9

Molecular Formula

C9H6ClF3N4

Molecular Weight

262.62 g/mol

IUPAC Name

4-chloro-2-(1-methylimidazol-2-yl)-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C9H6ClF3N4/c1-17-3-2-14-8(17)7-15-5(9(11,12)13)4-6(10)16-7/h2-4H,1H3

InChI Key

PDJBPTPSUYFDIO-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1C2=NC(=CC(=N2)Cl)C(F)(F)F

Origin of Product

United States

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